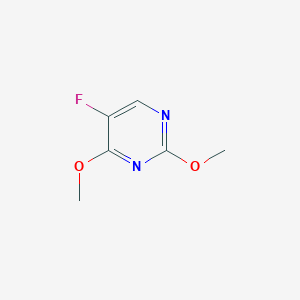

5-Fluoro-2,4-dimethoxypyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-2,4-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMHPMWNQRWMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296414 | |

| Record name | 5-fluoro-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4330-22-7 | |

| Record name | 5-Fluoro-2,4-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4330-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4330-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine from 5-Fluorouracil: An In-depth Technical Guide

I have now gathered sufficient information to construct the in-depth technical guide as requested.

For the chlorination of 5-fluorouracil, I have a detailed protocol with specific quantities, reaction conditions, and yield.

For the methoxylation of 2,4-dichloro-5-fluoropyrimidine, I have found a patent (CN102757390A) that provides a clear experimental procedure. It specifies the use of a 28.5% sodium methoxide-methanol solution, the amount used relative to the starting material, the reaction condition (reflux for 1 hour), and a work-up procedure involving cooling and filtration. While a specific yield for this step alone is not given, the overall yield for a three-step process is provided, which allows for a reasonable estimation. The patent also references a publication in "Collection of Czechoslovak Chemical Communications" which could contain even more detailed information, but the current information is sufficient to create a detailed experimental protocol.

I can now proceed to structure the data, write the experimental protocols, create the Graphviz diagrams, and assemble the final whitepaper. Therefore, no further search actions are needed.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting the widely used antimetabolite, 5-fluorouracil (5-FU), into the valuable intermediate, 5-Fluoro-2,4-dimethoxypyrimidine. This transformation is a key step in the synthesis of various pharmaceutical compounds, and a thorough understanding of its methodology is crucial for researchers in medicinal chemistry and drug development. This document outlines the detailed experimental protocols for the two primary reactions involved, presents quantitative data in a clear and accessible format, and includes visualizations of the synthetic workflow.

Core Synthesis Pathway

The synthesis of 5-Fluoro-2,4-dimethoxypyrimidine from 5-fluorouracil is typically achieved through a two-step process:

-

Chlorination: The initial step involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This is a crucial activation step, replacing the hydroxyl groups of the uracil ring with more reactive chlorine atoms.

-

Methoxylation: The resulting 2,4-dichloro-5-fluoropyrimidine is then subjected to nucleophilic substitution with a methoxide source to yield the final product, 5-Fluoro-2,4-dimethoxypyrimidine.

This synthetic route is efficient and scalable, making it suitable for both laboratory-scale research and larger-scale production.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis, providing a clear comparison of the reaction conditions and expected outcomes.

| Parameter | Step 1: Chlorination | Step 2: Methoxylation |

| Starting Material | 5-Fluorouracil (5-FU) | 2,4-dichloro-5-fluoropyrimidine |

| Primary Reagents | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (DMA) | Sodium methoxide (NaOMe) in Methanol (MeOH) |

| Molar Ratio (Reactant:Reagent) | 5-FU : POCl₃ : DMA = 1 : 10 : 1.5[1] | 2,4-dichloro-5-fluoropyrimidine : NaOMe ≈ 1 : 2.1 (based on provided weights and concentrations)[2] |

| Solvent | None (POCl₃ acts as solvent) | Methanol, Toluene/Chlorobenzene[2] |

| Reaction Temperature | 114 °C[1] | Reflux (approx. 65-70 °C)[2] |

| Reaction Time | 2 hours[1] | 1 hour[2] |

| Reported Yield | Up to 92.2%[1][3] | High (part of a multi-step synthesis with an overall yield of 78.6-85.2%)[2] |

| Product | 2,4-dichloro-5-fluoropyrimidine | 5-Fluoro-2,4-dimethoxypyrimidine |

Experimental Protocols

The following are detailed experimental methodologies for the key experiments cited in this guide.

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-Fluorouracil

This protocol is based on optimized conditions reported for high-yield synthesis.[1][3][4]

Materials:

-

5-Fluorouracil (5-FU)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (DMA)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Nitrogen gas (N₂)

Procedure:

-

In a reaction vessel equipped for heating and stirring under a nitrogen atmosphere, a mixture of 5-fluorouracil and phosphorus oxychloride (in a 1:10 molar ratio) is prepared.[1]

-

The mixture is heated to approximately 100-114 °C with continuous stirring.[1][4]

-

N,N-dimethylaniline (1.5 molar equivalents relative to 5-FU) is slowly added to the heated reaction mixture.[1]

-

The reaction is maintained at this temperature for 2 hours to ensure complete conversion.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then carefully quenched by slowly adding it to a biphasic mixture of water and dichloromethane, ensuring the temperature is kept below 40°C.

-

The resulting mixture is stirred vigorously for at least 3 hours.

-

The organic layer is separated, and the aqueous layer is extracted again with dichloromethane.

-

The combined organic layers are washed sequentially with concentrated aqueous hydrochloric acid and a 5% w/w aqueous sodium bicarbonate solution.[4]

-

The organic solvent is then removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be used in the next step, in some cases without further purification. A yield of up to 92.2% can be expected under these optimized conditions.[1]

Step 2: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine from 2,4-dichloro-5-fluoropyrimidine

This protocol is adapted from a patented industrial method.[2]

Materials:

-

2,4-dichloro-5-fluoropyrimidine

-

28.5% Sodium methoxide in methanol solution

-

Toluene or Chlorobenzene

-

Methanol

Procedure:

-

The crude or purified 2,4-dichloro-5-fluoropyrimidine from the previous step is dissolved in a suitable organic solvent such as toluene or chlorobenzene.

-

A 28.5% solution of sodium methoxide in methanol is added dropwise to the solution of 2,4-dichloro-5-fluoropyrimidine. Approximately 2.1 molar equivalents of sodium methoxide are used.[2]

-

The reaction mixture is then heated to reflux (approximately 65-70 °C) and maintained at this temperature for 1 hour.[2]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated inorganic salts (sodium chloride) are removed by filtration.

-

The filtrate, containing the desired product, is then concentrated under reduced pressure to remove the solvent.

-

The resulting crude 5-Fluoro-2,4-dimethoxypyrimidine can be further purified by methods such as distillation or sublimation to obtain a product with high purity.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

Caption: Synthetic workflow for 5-Fluoro-2,4-dimethoxypyrimidine.

Signaling Pathway of 5-Fluorouracil Action (For Context)

While this guide focuses on the chemical synthesis, it is pertinent for drug development professionals to recall the mechanism of action of the parent compound, 5-fluorouracil. The following diagram illustrates the key intracellular pathways affected by 5-FU's active metabolites.

Caption: Mechanism of action of 5-Fluorouracil.

References

- 1. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 2. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

5-Fluoro-2,4-dimethoxypyrimidine CAS number and structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 5-Fluoro-2,4-dimethoxypyrimidine, a key intermediate in the synthesis of fluoropyrimidine-based pharmaceuticals. This guide details its chemical identity, structural information, physicochemical properties, and established synthesis protocols. Furthermore, it contextualizes its role in medicinal chemistry by outlining its position in the synthesis of potent antimetabolites and illustrating the downstream mechanism of action of the ultimate active compounds.

Chemical Identity and Structure

5-Fluoro-2,4-dimethoxypyrimidine is a fluorinated heterocyclic compound that serves as a crucial building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).

-

IUPAC Name: 5-Fluoro-2,4-dimethoxypyrimidine

-

CAS Number: 4330-22-7

-

Molecular Formula: C₆H₇FN₂O₂

-

Synonyms: 2,4-Dimethoxy-5-fluoropyrimidine, NSC 109178[1]

Chemical Structure:

Physicochemical Properties

The physicochemical properties of 5-Fluoro-2,4-dimethoxypyrimidine are essential for its handling, reaction optimization, and purification. A summary of key properties is provided below.

| Property | Value | Reference |

| Molecular Weight | 158.13 g/mol | [1] |

| Appearance | Solid or viscous liquid | |

| Boiling Point | 252.9 °C at 760 mmHg | [1] |

| Density | 1.234 g/cm³ | [1] |

| Flash Point | 106.8 °C | [1] |

| LogP | 0.63 - 0.9 | [1] |

| Polar Surface Area | 44.2 Ų | [1] |

| Refractive Index | 1.47 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Manufacturing

5-Fluoro-2,4-dimethoxypyrimidine is typically synthesized via a two-step process starting from the widely available antineoplastic agent, 5-Fluorouracil (5-FU). The general synthetic workflow involves the chlorination of 5-FU to form a dichlorinated intermediate, followed by a nucleophilic substitution with sodium methoxide.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil [2]

This procedure outlines the conversion of 5-Fluorouracil to the key intermediate 2,4-Dichloro-5-fluoropyrimidine.

-

Reagents and Molar Ratios:

-

5-Fluorouracil (5-FU): 1.0 equivalent

-

Phosphorus oxychloride (POCl₃): 10.0 equivalents

-

N,N-dimethylaniline (DMA): 1.5 equivalents

-

-

Procedure:

-

To a reaction vessel equipped for heating and stirring, charge 5-Fluorouracil, phosphorus oxychloride, and N,N-dimethylaniline.

-

Heat the reaction mixture to 114°C with continuous stirring.

-

Maintain the reaction at this temperature for approximately 2 hours.

-

Upon completion, the reaction is cooled and subjected to a quench and work-up procedure. This typically involves careful addition to a mixture of water and a non-polar organic solvent (e.g., dichloromethane).

-

The organic layer is separated, washed (e.g., with aqueous hydrochloric acid and sodium bicarbonate solution), dried, and concentrated under reduced pressure to yield 2,4-Dichloro-5-fluoropyrimidine.[3]

-

-

Yield: This process can achieve yields of up to 92.2%.[2]

Step 2: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine from 2,4-Dichloro-5-fluoropyrimidine [4][5]

This procedure details the conversion of the dichlorinated intermediate to the final product.

-

Reagents:

-

2,4-Dichloro-5-fluoropyrimidine: 1.0 equivalent

-

Sodium methoxide solution (in methanol)

-

Methanol (as solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,4-Dichloro-5-fluoropyrimidine in methanol.

-

Cool the mixture to a temperature between 10-15°C.

-

Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture dropwise, maintaining the temperature. The two chlorine atoms are substituted by methoxy groups.[4][5]

-

After the addition is complete, the reaction is stirred until completion (monitored by TLC or HPLC).

-

The reaction mixture is then quenched and extracted with an organic solvent.

-

The organic layer is separated, washed, dried, and concentrated under vacuum to yield 5-Fluoro-2,4-dimethoxypyrimidine as a colorless liquid or solid.[4]

-

Applications in Drug Development

5-Fluoro-2,4-dimethoxypyrimidine is not typically an active agent itself but serves as a critical intermediate in the synthesis of fluoropyrimidine drugs. Its primary role is as a precursor in the multi-step synthesis of compounds like Capecitabine , an orally administered prodrug of 5-Fluorouracil.[6][7] The fluoropyrimidine core is fundamental to a class of antimetabolite drugs that interfere with nucleic acid synthesis, a hallmark of cancer chemotherapy.

The ultimate therapeutic effect of drugs derived from this intermediate stems from the in vivo conversion to 5-Fluorouracil (5-FU) and its subsequent metabolites.

Mechanism of Action Pathway

The clinical significance of 5-Fluoro-2,4-dimethoxypyrimidine as an intermediate is best understood through the mechanism of action of 5-Fluorouracil (5-FU), the active drug it helps produce. 5-FU exerts its anticancer effects through the disruption of DNA synthesis and function.

After administration, prodrugs like Capecitabine are converted to 5-FU, which is then metabolized intracellularly into several active compounds, primarily 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP).

-

Inhibition of Thymidylate Synthase: FdUMP is a potent inhibitor of thymidylate synthase (TS). By forming a stable ternary complex with the enzyme and its folate cofactor, FdUMP blocks the synthesis of thymidylate (dTMP) from uridylate (dUMP). This depletion of the dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair, ultimately inducing cell death in rapidly dividing cancer cells.

-

RNA and DNA Damage: FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), leading to disruptions in RNA processing and function. Another metabolite, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into DNA, causing DNA damage and fragmentation.

Conclusion

5-Fluoro-2,4-dimethoxypyrimidine is a fundamentally important, non-active chemical intermediate. Its value lies in its strategic position within the synthetic routes to orally available fluoropyrimidine anticancer agents. A thorough understanding of its properties and synthesis is critical for chemists and pharmaceutical scientists involved in the development and manufacturing of this vital class of therapeutics. The established protocols for its synthesis from 5-Fluorouracil are robust and high-yielding, ensuring its continued relevance in the field of oncology drug development.

References

- 1. 4330-22-7(5-fluoro-2,4-dimethoxypyrimidine) | Kuujia.com [kuujia.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 6. veeprho.com [veeprho.com]

- 7. Capecitabine: effective oral fluoropyrimidine chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Fluoro-2,4-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Fluoro-2,4-dimethoxypyrimidine, a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific mass spectral data for this compound in the public domain, this guide presents a proposed fragmentation pathway based on established principles of mass spectrometry and data from structurally related molecules. The experimental protocols provided are adapted from established methods for similar analytes and offer a robust starting point for method development.

Proposed Fragmentation Pathway

The fragmentation of 5-Fluoro-2,4-dimethoxypyrimidine under mass spectrometry, particularly with electrospray ionization (ESI), is expected to proceed through a series of characteristic steps. The initial protonation of the molecule is likely to occur on one of the nitrogen atoms of the pyrimidine ring, which are the most basic sites. Subsequent fragmentation is anticipated to involve the loss of its methoxy groups and potentially the fluorine atom.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ is initiated by the loss of a methyl radical (•CH₃) from one of the methoxy groups, or the loss of formaldehyde (CH₂O) via a rearrangement. Further fragmentation could involve the sequential loss of the second methoxy group and subsequent ring cleavage.

Quantitative Data Summary

The following table summarizes the proposed mass-to-charge ratios (m/z) for the parent ion and key fragment ions of 5-Fluoro-2,4-dimethoxypyrimidine. These values are calculated based on the elemental composition and likely fragmentation patterns.

| Proposed Fragment Ion | m/z (calculated) | Proposed Neutral Loss |

| [C₆H₇FN₂O₂ + H]⁺ (Parent Ion) | 159.05 | - |

| [C₅H₄FN₂O₂]⁺ | 144.03 | •CH₃ |

| [C₅H₅FN₂O]⁺ | 128.04 | CH₂O |

| [C₄H₂FN₂O]⁺ | 113.02 | •CH₃, CH₂O |

| [C₄H₃FN₂]⁺ | 98.03 | CH₂O, CH₂O |

Experimental Protocols

The following are detailed methodologies for the analysis of 5-Fluoro-2,4-dimethoxypyrimidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on methods developed for the analysis of related fluorinated pyrimidines, such as 5-Fluorouracil, and may require optimization for this specific analyte.[1][2][3]

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Fluoro-2,4-dimethoxypyrimidine in a suitable organic solvent such as methanol or acetonitrile.

-

Working Standard Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standard solutions for calibration curve construction.

-

Plasma Sample Preparation (for pharmacokinetic studies):

-

To 100 µL of plasma, add an internal standard.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 5% B

-

7.1-10 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification

-

Ion Source Parameters (to be optimized):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions (Proposed):

-

Quantifier: 159.1 > 128.0

-

Qualifier: 159.1 > 113.0

-

-

Collision Energy: To be optimized for each transition.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of 5-Fluoro-2,4-dimethoxypyrimidine.

Caption: Proposed ESI-MS/MS fragmentation of 5-Fluoro-2,4-dimethoxypyrimidine.

Caption: Workflow for 5-Fluoro-2,4-dimethoxypyrimidine LC-MS/MS analysis.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Fluoro-2,4-dimethoxypyrimidine: Solubility and Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data and standardized methodologies for determining the melting point and solubility of 5-Fluoro-2,4-dimethoxypyrimidine (CAS No. 4330-22-7). As a key intermediate in medicinal chemistry, understanding these fundamental physicochemical properties is crucial for its handling, formulation, and application in the synthesis of novel therapeutic agents.

While specific experimental data for the melting point and a quantitative solubility profile of 5-Fluoro-2,4-dimethoxypyrimidine are not extensively reported in publicly available literature, this guide furnishes detailed experimental protocols for their determination.

Physicochemical Properties of 5-Fluoro-2,4-dimethoxypyrimidine

The following table summarizes the known physical and chemical properties of 5-Fluoro-2,4-dimethoxypyrimidine. It is noteworthy that while some suppliers describe the compound as a "Solid or viscous liquid," a precise melting point is not consistently provided, suggesting it may be near ambient temperature.

| Property | Value |

| Molecular Formula | C₆H₇FN₂O₂ |

| Molecular Weight | 158.13 g/mol |

| CAS Number | 4330-22-7 |

| Physical Form | Solid or viscous liquid |

| Melting Point | Data not available |

| Boiling Point | 252.9°C at 760 mmHg |

| Flash Point | 106.8°C |

| Density | 1.234 g/cm³ |

| LogP (calculated) | 0.63290 |

| Storage | Sealed in dry, room temperature |

Experimental Protocols

For researchers requiring precise data, the following established methodologies are recommended for determining the melting point and solubility.

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[1]

Protocol:

-

Sample Preparation:

-

Ensure the 5-Fluoro-2,4-dimethoxypyrimidine sample is crystalline and dry. If necessary, crush a small amount into a fine powder.

-

Take a glass capillary tube, sealed at one end, and dip the open end into the powdered sample.[2]

-

Gently tap the capillary tube to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[1][2]

-

-

Apparatus Setup:

-

Utilize a melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).

-

Insert the packed capillary tube into the designated slot in the apparatus.

-

Place a calibrated thermometer in the thermometer well.

-

-

Measurement:

-

Turn on the apparatus and begin heating. For an unknown melting point, a rapid initial heating rate (e.g., 10°C/min) can be used to find an approximate range.[2]

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample.

-

As the temperature approaches the approximate melting point, reduce the heating rate to approximately 1-2°C per minute to ensure accuracy.[2]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted (T2).[3]

-

The melting point is reported as the range between T1 and T2.

-

The shake-flask method is a standard protocol for determining the thermodynamic solubility of a substance in a given solvent.[4] This method is suitable for compounds with solubilities above 0.01 g/L.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5-Fluoro-2,4-dimethoxypyrimidine to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, or various organic solvents).[4] The presence of undissolved solid at the end of the experiment is essential.

-

Seal the vial and place it in a shaker or agitator within a constant temperature water bath.

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can determine the time to equilibrium (e.g., agitate for 24 hours, measure concentration, then agitate for another 24 hours and confirm the concentration is stable).

-

-

Sample Processing:

-

Once equilibrium is reached, allow the vial to stand in the water bath to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To avoid transferring solid particles, centrifugation of the sample is highly recommended.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 5-Fluoro-2,4-dimethoxypyrimidine in the saturated sample by comparing its analytical response to the calibration curve.[4]

-

The resulting concentration is the thermodynamic solubility, typically reported in µg/mL, mg/L, or µM.

-

References

The Synthesis and Utility of 5-Fluoro-2,4-dimethoxypyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,4-dimethoxypyrimidine is a halogenated and methoxy-substituted pyrimidine derivative. While not as extensively documented as its notable precursor, 5-fluorouracil (5-FU), this compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of 5-Fluoro-2,4-dimethoxypyrimidine, with a focus on its role as a versatile building block in medicinal chemistry and drug discovery.

Historical Context and Discovery

The history of 5-Fluoro-2,4-dimethoxypyrimidine is intrinsically linked to the development of fluorinated pyrimidines, a class of compounds that has had a profound impact on cancer chemotherapy. The journey began with the rational design and synthesis of 5-fluorouracil (5-FU) in 1957. 5-FU was developed as an antimetabolite, a compound that mimics a natural cellular metabolite to interfere with metabolic pathways. Specifically, 5-FU disrupts the synthesis of thymidine, a crucial component of DNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.

The success of 5-FU spurred further research into a wide array of fluoropyrimidine derivatives to enhance efficacy, improve oral bioavailability, and reduce toxicity. This exploration led to the synthesis of various intermediates, including 2,4-dichloro-5-fluoropyrimidine. This dichloro derivative serves as a key precursor for the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine through the substitution of its chlorine atoms with methoxy groups. While a specific date or individual credited with the first synthesis of 5-Fluoro-2,4-dimethoxypyrimidine is not prominently documented, its emergence is a direct consequence of the extensive synthetic exploration of the fluoropyrimidine scaffold.

Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine

The primary synthetic route to 5-Fluoro-2,4-dimethoxypyrimidine involves a two-step process starting from the readily available 5-fluorouracil.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The initial step is the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This is typically achieved through a reaction with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline (DMA) which acts as an acid scavenger.[1]

Caption: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil.

Step 2: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine

The second step involves the nucleophilic substitution of the chlorine atoms in 2,4-dichloro-5-fluoropyrimidine with methoxy groups. This is typically accomplished by reacting the dichloro intermediate with sodium methoxide (NaOMe) in a suitable solvent like methanol. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position, allowing for stepwise substitution if desired.

Caption: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine.

Experimental Protocols

Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil [1]

-

Materials:

-

5-Fluorouracil (5-FU)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (DMA)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and thermometer, a mixture of 5-fluorouracil and phosphorus oxychloride (molar ratio of 1:10) is prepared.

-

N,N-dimethylaniline (1.5 molar equivalents relative to 5-FU) is added to the mixture.

-

The reaction mixture is heated to 114°C and maintained at this temperature for 2 hours.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully quenched with ice water.

-

The product, 2,4-dichloro-5-fluoropyrimidine, is then extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or crystallization. A maximum yield of 92.2% has been reported under these optimized conditions.[1]

-

| Parameter | Value | Reference |

| Molar Ratio (5-FU:POCl₃) | 1:10 | [1] |

| Molar Ratio (5-FU:DMA) | 1:1.5 | [1] |

| Reaction Temperature | 114°C | [1] |

| Reaction Time | 2 hours | [1] |

| Maximum Yield | 92.2% | [1] |

Table 1: Optimized Reaction Conditions for the Synthesis of 2,4-Dichloro-5-fluoropyrimidine.

Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine from 2,4-Dichloro-5-fluoropyrimidine (General Procedure)

-

Materials:

-

2,4-Dichloro-5-fluoropyrimidine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

-

Procedure:

-

2,4-dichloro-5-fluoropyrimidine is dissolved in anhydrous methanol in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of sodium methoxide in methanol (typically 2.2 to 2.5 molar equivalents) is added dropwise to the reaction mixture at a controlled temperature (often starting at 0°C and then allowing it to warm to room temperature).

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with water and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo to afford the crude 5-Fluoro-2,4-dimethoxypyrimidine.

-

The product can be purified by column chromatography or distillation.

-

Applications as a Synthetic Intermediate

5-Fluoro-2,4-dimethoxypyrimidine is a valuable building block for the synthesis of more complex, biologically active molecules. The methoxy groups can be selectively displaced by other nucleophiles, and the pyrimidine ring can be further functionalized. One notable example of the utility of related 2,4-disubstituted-5-fluoropyrimidines is in the synthesis of antifungal agents like voriconazole. Intermediates with a similar substitution pattern are crucial for constructing the core of such drugs.

Caption: Synthetic utility of 5-Fluoro-2,4-dimethoxypyrimidine.

Conclusion

5-Fluoro-2,4-dimethoxypyrimidine, while not a widely known therapeutic agent in its own right, represents an important node in the synthetic network of fluoropyrimidine chemistry. Its straightforward synthesis from the foundational anticancer drug 5-fluorouracil, via the key intermediate 2,4-dichloro-5-fluoropyrimidine, makes it an accessible and versatile building block. For researchers and professionals in drug development, understanding the synthesis and reactivity of such intermediates is crucial for the design and construction of novel therapeutic agents that leverage the advantageous properties of the fluoropyrimidine scaffold. As the quest for more selective and potent drugs continues, the utility of such specialized chemical intermediates will undoubtedly remain a cornerstone of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of Novel Fluorinated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrimidines are a cornerstone of modern medicinal chemistry, with applications ranging from anticancer agents to antiviral and antifungal therapies.[1] The strategic incorporation of fluorine atoms into the pyrimidine scaffold can dramatically alter a molecule's physicochemical properties, including its metabolic stability, bioavailability, and binding affinity.[2][3] For instance, the potent anticancer drug 5-fluorouracil (5-FU) functions by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[4][5]

Given their therapeutic importance, the precise structural elucidation and characterization of novel fluorinated pyrimidines are paramount. This technical guide provides an in-depth overview of the core spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. It offers detailed experimental protocols, data interpretation guidelines, and a logical workflow for the comprehensive analysis of these vital compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. For fluorinated compounds, ¹H, ¹³C, and especially ¹⁹F NMR experiments provide a wealth of structural information.

2.1 Principles and Applications

-

¹H and ¹³C NMR: Provide information about the proton and carbon framework of the molecule. The presence of fluorine atoms introduces characteristic splitting patterns (H-F and C-F coupling), which can be invaluable for assigning specific atoms.

-

¹⁹F NMR: This is a highly sensitive technique for characterizing organofluorine compounds.[6] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it nearly as sensitive as ¹H NMR.[3][6] A key advantage is its vast chemical shift range (over 800 ppm), which minimizes signal overlap and provides high resolution, making it ideal for distinguishing between structurally similar compounds.[3][7] The chemical shift of a fluorine nucleus is extremely sensitive to its electronic environment, providing detailed insights into molecular structure.[7][8]

2.2 Data Presentation: Characteristic NMR Data

The following tables summarize typical chemical shifts and coupling constants for fluorinated pyrimidines.

Table 1: Typical ¹⁹F and ¹H NMR Chemical Shifts for Fluorinated Pyrimidines

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

| ¹⁹F | Pyrimidine-CF₃ | -67 to -70 | [9] |

| Aromatic C-F | -119 to -120 | [9] | |

| General Organofluorine | -60 to -200 | [10] | |

| ¹H | Pyrimidine Ring H-6 | ~7.50 (singlet) | [11] |

| Pyrimidine N-H | 12.0 - 13.0 (broad) | [11] | |

| Aromatic Protons | 6.5 - 9.2 | [12] |

Note: ¹⁹F chemical shifts are typically referenced to an external standard like CCl₃F or trifluorotoluene.[6][13]

Table 2: Characteristic FTIR Absorption Bands for Fluorinated Pyrimidines

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3100 - 3500 | [11][14] |

| Aromatic C-H Stretch | 2920 - 2980 | [12] |

| C=O Stretch (Keto groups) | 1620 - 1720 | [11][12][14] |

| C=N and C=C Ring Stretch | 1500 - 1650 | [12][14] |

| C-F Stretch | 1000 - 1400 | [14][15] |

| C=S Stretch (Thio-derivatives) | 1050 - 1200 | [11][14] |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

3.1 Principles and Applications

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and reaction progress.[16] Tandem mass spectrometry (MS/MS) involves fragmenting a selected parent ion to produce a characteristic pattern of daughter ions, which helps in elucidating the molecule's structure.[17]

For fluorinated pyrimidines, MS confirms the successful incorporation of fluorine and helps identify metabolites by detecting mass shifts corresponding to metabolic transformations.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[18] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

4.1 Principles and Applications

Each functional group (e.g., C=O, N-H, C-F) has a characteristic vibrational frequency, resulting in a unique absorption band in the IR spectrum.[19] For fluorinated pyrimidines, FTIR is excellent for confirming the presence of the pyrimidine core (C=N and C=C stretches), substituents like carbonyl and amino groups, and, crucially, the carbon-fluorine bond, which gives rise to strong absorption bands.[14][15] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation for solids and liquids.[20][21]

Experimental Protocols & Workflows

A systematic approach is crucial for the efficient and accurate characterization of novel compounds. The following workflow and protocols provide a standardized methodology.

5.1 Integrated Spectroscopic Analysis Workflow

The characterization of a novel fluorinated pyrimidine typically follows a logical progression, starting with preliminary analysis and moving to detailed structural elucidation using a combination of spectroscopic methods.

5.2 Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified fluorinated pyrimidine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5mm NMR tube.

-

Internal Standard: Add a reference compound such as trifluorotoluene or hexafluorobenzene for accurate chemical shift calibration.[16]

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.[6]

-

Acquisition:

-

Set the spectral width to accommodate the wide chemical shift range of fluorine (e.g., -200 to 0 ppm).

-

Apply proton decoupling (e.g., Waltz-16) to simplify the spectrum by removing ¹H-¹⁹F couplings.[8][13]

-

Set an appropriate relaxation delay (e.g., 2 seconds) and acquisition time (e.g., 1 second).[13]

-

Acquire a sufficient number of scans (e.g., 1k to 2k) to achieve a good signal-to-noise ratio.[13]

-

-

Processing: Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the final spectrum. Reference the spectrum to the internal standard.

5.3 Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[22] Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase solvent.[22] Filter the sample if any precipitate is present.[22]

-

Chromatography:

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source, typically in positive ion mode for pyrimidines.

-

Perform a full scan (e.g., m/z 50-800) to identify the parent ion's mass-to-charge ratio.[16]

-

For structural confirmation, perform a tandem MS (MS/MS) experiment by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[17]

-

-

Data Analysis: Analyze the full scan data to confirm the molecular weight. Interpret the MS/MS fragmentation pattern to support the proposed structure.

5.4 Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[19][21] This step is crucial to eliminate interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[19]

-

Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[19]

-

Sample Scan: Acquire the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans over a wavenumber range of 4000-600 cm⁻¹.[19]

-

Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[14]

Application in Drug Development: 5-Fluorouracil Case Study

The characterization of fluorinated pyrimidines is vital in drug development to understand their mechanism of action. 5-Fluorouracil (5-FU) is a classic example. Spectroscopic techniques are essential to confirm its structure and to study how it is metabolized into its active forms, which then interfere with DNA synthesis in cancer cells.

This pathway illustrates how 5-FU is converted to metabolites like 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), which inhibits thymidylate synthase.[4][25] This blockage prevents the synthesis of thymidine, a necessary component of DNA, leading to cell death in rapidly dividing cancer cells.[5] Another metabolite, FUTP, can be incorporated into RNA, leading to RNA dysfunction. Spectroscopic methods are crucial for identifying and quantifying these metabolites in biological samples.[4]

References

- 1. matjournals.net [matjournals.net]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. benchchem.com [benchchem.com]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 7. biophysics.org [biophysics.org]

- 8. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 25. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Fluorination on the Electronic Properties of Pyrimidine Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the pyrimidine scaffold has become a cornerstone of modern medicinal chemistry, profoundly influencing the electronic properties of these heterocycles and, consequently, their pharmacological profiles. This guide provides an in-depth analysis of the core electronic effects of fluorination on pyrimidine rings, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Electronic Principles of Fluorination

The introduction of fluorine, the most electronegative element, to a pyrimidine ring induces significant electronic perturbations that modulate the molecule's physicochemical properties. The primary effects stem from:

-

Inductive Effect: Fluorine's strong electron-withdrawing nature through the sigma bond network (-I effect) decreases the electron density of the pyrimidine ring. This effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance.

-

Resonance Effect: Fluorine can also donate a lone pair of electrons to the aromatic system (+M or +R effect), although this is generally weaker than its inductive effect. The interplay between these two opposing effects dictates the overall electronic character of the fluorinated pyrimidine.

-

Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong, contributing to the metabolic stability of fluorinated compounds by making them more resistant to enzymatic cleavage.[1]

These electronic alterations directly impact key properties relevant to drug design and development, including acidity (pKa), lipophilicity (logP), dipole moment, and metabolic stability.

Quantitative Impact on Physicochemical Properties

The following tables summarize the quantitative effects of fluorination on the electronic properties of pyrimidine derivatives.

Table 1: Comparison of pKa Values for Uracil and its Fluorinated Analogues

| Compound | pKa (N1-H) | pKa (N3-H) | Reference |

| Uracil | 9.9 | 9.38 | [2] |

| 5-Fluorouracil | 7.93 - 8.05 | 7.26 (calculated) | [2][3][4] |

| Thymine (5-Methyluracil) | 10.47 (calculated) | 10.04 (calculated) | [5] |

Note: Experimental values are presented where available; otherwise, calculated values are provided.

The data clearly indicates that the introduction of a fluorine atom at the 5-position significantly increases the acidity (lowers the pKa) of the uracil ring compared to the parent molecule and its methylated counterpart, thymine.[3] This is a direct consequence of the fluorine's strong electron-withdrawing inductive effect, which stabilizes the resulting anion upon deprotonation.

Table 2: Comparative logP Values of Fluorinated and Non-Fluorinated Pyrimidines

| Compound | logP (Experimental) | logP (Calculated) | Reference |

| Pyrimidine | 0.1 | 0.09 | [6] |

| 2-Fluoropyrimidine | - | 0.35 | [7] |

| 5-Fluoropyrimidine | - | 0.28 | [8] |

| 2-Chloro-5-fluoropyrimidine | - | 1.3 | [9] |

| Uracil | -0.77 | -1.07 | |

| 5-Fluorouracil | -0.89 | -0.97 |

Note: logP values are highly dependent on the experimental or computational method used.

Fluorination generally leads to an increase in lipophilicity (logP) for the parent pyrimidine ring, as the fluorine atom is more lipophilic than a hydrogen atom. However, in the case of uracil, the introduction of fluorine at the 5-position results in a slight decrease in the experimental logP value. This highlights the complex interplay of factors, including polarity and hydrogen bonding capacity, that contribute to overall lipophilicity.

Table 3: Dipole Moments of Uracil and its Derivatives

| Compound | Dipole Moment (Debye) - Gas Phase | Reference |

| Uracil | 4.16 ± 0.04 | [2] |

| 5-Fluorouracil | 4.11 ± 0.05 | [2] |

| Thymine (5-Methyluracil) | 4.13 ± 0.03 | [2] |

The dipole moment of 5-fluorouracil is slightly lower than that of uracil.[2] This can be attributed to the opposing vector of the C-F bond dipole relative to the overall dipole moment of the uracil ring.

Metabolic Pathways and Signaling

The electronic modifications induced by fluorination have profound consequences on the metabolic fate and biological activity of pyrimidine derivatives. A prime example is the anticancer drug 5-fluorouracil (5-FU).

Figure 1: Metabolic pathway of 5-Fluorouracil.

This diagram illustrates the conversion of 5-FU into its active metabolites, which interfere with DNA and RNA synthesis, and its catabolic pathway leading to inactive metabolites. The key cytotoxic effect of 5-FU arises from the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[6] The strong electron-withdrawing nature of the fluorine atom at the C5 position of the pyrimidine ring is crucial for the stability of the inhibitory complex formed with TS.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of the physicochemical properties of fluorinated pyrimidines.

This method relies on the change in the UV-Vis absorption spectrum of a compound as it ionizes with varying pH.

Workflow:

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the fluorinated pyrimidine in DMSO.

-

Buffer Preparation: Prepare a series of aqueous buffer solutions with known pH values, typically ranging from pH 2 to 12, with a constant ionic strength.

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions to achieve a final concentration of approximately 50-100 µM.

-

Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum (e.g., 220-400 nm) for each well using a microplate reader.

-

Data Analysis: Select a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer.

-

pKa Calculation: Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

This is the traditional method for determining the partition coefficient of a compound between n-octanol and water.

Workflow:

Figure 3: Workflow for logP determination by the shake-flask method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of the fluorinated pyrimidine in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a flask.

-

Equilibration: Shake the flask for a sufficient amount of time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

-

logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Workflow:

References

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. ukessays.com [ukessays.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

Methodological & Application

5-Fluoro-2,4-dimethoxypyrimidine: A Versatile Building Block for Potent Kinase Inhibitors in Medicinal Chemistry

Introduction: 5-Fluoro-2,4-dimethoxypyrimidine has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the development of potent kinase inhibitors for cancer therapy. Its strategic incorporation of a fluorine atom and two reactive methoxy groups on the pyrimidine core allows for the synthesis of a diverse range of substituted pyrimidine derivatives with significant biological activity. The fluorine substituent can enhance metabolic stability and binding affinity, while the methoxy groups serve as excellent leaving groups for the introduction of various amine-containing pharmacophores, enabling the fine-tuning of a compound's potency and selectivity against specific kinase targets.

This application note provides a comprehensive overview of the utility of 5-fluoro-2,4-dimethoxypyrimidine in the synthesis of bioactive molecules, with a focus on the development of Cyclin-Dependent Kinase (CDK) and Anaplastic Lymphoma Kinase (ALK) inhibitors. Detailed experimental protocols, quantitative biological data, and visual diagrams of relevant signaling pathways and experimental workflows are presented to guide researchers in the effective use of this important synthetic intermediate.

Application in the Synthesis of CDK Inhibitors

The 2,4-diamino-5-fluoropyrimidine scaffold is a key pharmacophore in a number of potent CDK inhibitors. CDKs are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, and their dysregulation is a hallmark of many cancers.[1] 5-Fluoro-2,4-dimethoxypyrimidine serves as a key precursor for the synthesis of this privileged scaffold through the sequential displacement of its two methoxy groups with desired amine nucleophiles.

A prominent example is the synthesis of a series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives that have demonstrated potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1.[1]

Quantitative Biological Data: CDK Inhibitors

The following table summarizes the in vitro biological activity of representative 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives.

| Compound ID | Target | IC50 (µM) | Cell Line | GI50 (µM) |

| 6d | CDK2/cyclin E1 | 0.18 | A549 (Lung Cancer) | 1.2 |

| CDK9/cyclin T1 | 0.04 | DU-145 (Prostate Cancer) | 0.9 | |

| KB (Nasopharyngeal Carcinoma) | 1.5 | |||

| KBvin (Vincristine-resistant KB) | 1.1 | |||

| 9g | CDK2/cyclin E1 | 0.09 | A549 (Lung Cancer) | 0.8 |

| CDK9/cyclin T1 | 0.02 | DU-145 (Prostate Cancer) | 0.5 | |

| KB (Nasopharyngeal Carcinoma) | 0.9 | |||

| KBvin (Vincristine-resistant KB) | 0.7 |

Experimental Protocol: Synthesis of 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Derivatives

This protocol outlines a general procedure for the synthesis of 2,4-dianilino-5-fluoropyrimidine derivatives, which can be adapted from the synthesis starting with 2,4-dichloro-5-fluoropyrimidine, a closely related and synthetically accessible intermediate. The conversion of 5-fluoro-2,4-dimethoxypyrimidine to the dichloro intermediate can be achieved through standard methods, or the methoxy groups can be directly displaced.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil (Precursor Synthesis)

A mixture of 5-fluorouracil and phosphorus oxychloride in the presence of an acid acceptor such as N,N-dimethylaniline is heated.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2,4-dichloro-5-fluoropyrimidine.

Step 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

A solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., isopropanol, DMF) is treated with one equivalent of the first aniline derivative at a controlled temperature. The reaction is typically carried out in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl generated. After the formation of the 2-amino-4-chloro-5-fluoropyrimidine intermediate, the second aniline derivative is added, often at a higher temperature, to displace the remaining chlorine atom. The final product is then purified by crystallization or column chromatography.

Caption: Synthetic workflow for 2,4-dianilino-5-fluoropyrimidine.

Application in the Synthesis of ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is another important target in cancer therapy, particularly in non-small cell lung cancer. The 2,4-dianilino-5-fluoropyrimidine scaffold has also proven to be effective in developing potent ALK inhibitors.[3][4]

Quantitative Biological Data: ALK Inhibitors

The following table summarizes the in vitro biological activity of a representative 2,4-dianilino-5-fluoropyrimidine derivative against ALK.

| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (µM) |

| 6f | Wild-type ALK | 15 | H3122 (ALK-positive NSCLC) | 0.05 |

| Crizotinib-resistant ALK | 25 |

Experimental Protocol: Synthesis of 2,4-Dianilino-5-fluoropyrimidine Derivatives as ALK Inhibitors

The synthesis of these ALK inhibitors follows a similar strategy to the CDK inhibitors, starting from 2,4-dichloro-5-fluoropyrimidine.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

(Refer to the protocol in the CDK inhibitors section)

Step 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent, the first aniline derivative is added, and the reaction is stirred, often at room temperature or with gentle heating. After the selective displacement of the C4-chloro group, the second aniline derivative is added, and the reaction is heated to a higher temperature to facilitate the substitution at the C2 position. The product is then isolated and purified.

Caption: Experimental workflow for ALK inhibitor synthesis.

Signaling Pathway Inhibition

The synthesized 2,4-dianilino-5-fluoropyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.

CDK Inhibition and Cell Cycle Arrest:

CDK2 and CDK9 are critical for the progression of the cell cycle and transcription. Inhibition of these kinases by the synthesized compounds leads to cell cycle arrest, preventing cancer cells from dividing and proliferating.

Caption: Inhibition of CDK signaling pathway.

ALK Inhibition and Downstream Signaling:

In ALK-positive cancers, a chromosomal rearrangement leads to the formation of a fusion gene that produces a constitutively active ALK fusion protein. This drives downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to uncontrolled cell growth. The synthesized ALK inhibitors block the kinase activity of the ALK fusion protein, thereby inhibiting these downstream signals.

Caption: Inhibition of ALK signaling pathway.

5-Fluoro-2,4-dimethoxypyrimidine is a highly valuable and adaptable building block for the synthesis of medicinally important molecules, particularly potent kinase inhibitors. The straightforward displacement of its methoxy groups allows for the facile introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships and the optimization of drug candidates. The examples of CDK and ALK inhibitors highlight the successful application of this scaffold in developing targeted cancer therapies. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 5-Fluoro-2,4-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[2] Pyrimidine derivatives, in particular, are privileged scaffolds found in numerous therapeutic agents, including a wide range of kinase inhibitors used in oncology.[3][4]

5-Fluoro-2,4-dimethoxypyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the final compounds, such as metabolic stability and binding affinity.[5] The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-F bond towards palladium-catalyzed cross-coupling reactions, although it is generally less reactive than C-Cl, C-Br, or C-I bonds.[2]

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 5-Fluoro-2,4-dimethoxypyrimidine with various arylboronic acids. The protocol is designed to serve as a starting point for researchers, with the understanding that optimization of reaction conditions may be necessary for specific substrates.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-fluorine bond of 5-Fluoro-2,4-dimethoxypyrimidine.

-

Transmetalation: The organoboron species (arylboronic acid), activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of halogenated pyrimidines with arylboronic acids. While specific data for 5-Fluoro-2,4-dimethoxypyrimidine is not widely published, these conditions for related substrates provide a strong basis for reaction optimization.

| Entry | Halogenated Pyrimidine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71 |

| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 63 |

| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 |

| 4 | 5-Bromo-2-chloropyrimidine | Arylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 75-95 |

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the microwave-assisted Suzuki-Miyaura cross-coupling of 5-Fluoro-2,4-dimethoxypyrimidine with an arylboronic acid.[1][6]

Materials:

-

5-Fluoro-2,4-dimethoxypyrimidine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Microwave reactor vials

-

Magnetic stir bars

Procedure:

-

Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine 5-Fluoro-2,4-dimethoxypyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[1]

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) to the vial.[1]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 30 minutes.[1]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1]

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-2,4-dimethoxypyrimidine.[1]

Conventional Heating Protocol

For laboratories not equipped with a microwave reactor, the following conventional heating protocol can be adapted.

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add 5-Fluoro-2,4-dimethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv.).

-

Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and follow the work-up and purification steps outlined in the microwave protocol.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes: 5-Fluoro-2,4-dimethoxypyrimidine in the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,4-dimethoxypyrimidine is a versatile and valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of a wide array of bioactive heterocyclic compounds. Its strategic importance lies in the 5-fluoro substituent, a common feature in many therapeutic agents that can enhance metabolic stability and binding affinity, and the two methoxy groups at the C2 and C4 positions. These methoxy groups can be readily displaced by various nucleophiles, making 5-Fluoro-2,4-dimethoxypyrimidine an ideal scaffold for constructing polysubstituted pyrimidines. This document provides detailed protocols and application notes for the utilization of this reagent in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology.

Synthetic Utility and Key Transformations

The primary synthetic utility of 5-Fluoro-2,4-dimethoxypyrimidine is in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the methoxy groups by a variety of nucleophiles. However, for enhanced reactivity, it is often converted to the more labile 2,4-dichloro-5-fluoropyrimidine intermediate.

Conversion to 2,4-Dichloro-5-fluoropyrimidine

The methoxy groups of 5-Fluoro-2,4-dimethoxypyrimidine can be converted to chloro groups, which are better leaving groups for subsequent SNAr reactions. This transformation is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Nucleophilic Aromatic Substitution (SNAr)

The resulting 2,4-dichloro-5-fluoropyrimidine is a highly reactive intermediate for the sequential and regioselective introduction of nucleophiles, most commonly amines. This step-wise substitution allows for the construction of diverse 2,4-diamino-5-fluoropyrimidine derivatives, which are privileged scaffolds for a range of kinase inhibitors. The general workflow for this synthetic strategy is outlined below.

Caption: Synthetic workflow from 5-Fluoro-2,4-dimethoxypyrimidine to a kinase inhibitor scaffold.

Application in Kinase Inhibitor Synthesis

The 2,4-diamino-5-fluoropyrimidine core is a key pharmacophore in a number of potent and selective kinase inhibitors. These compounds often target kinases that are dysregulated in various cancers, such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 9 (CDK9).

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., NPM-ALK fusion), drives the proliferation and survival of cancer cells.[1][2][3] Activated ALK triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell growth and inhibit apoptosis.[1][3] Small molecule inhibitors based on the 2,4-diamino-5-fluoropyrimidine scaffold can block the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity and shutting down these oncogenic signals.

Caption: Inhibition of the ALK signaling pathway by a 2,4-diamino-5-fluoropyrimidine derivative.

Cyclin-Dependent Kinase 9 (CDK9) Signaling Pathway

CDK9 is a key transcriptional regulator that, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb).[4][5] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation.[5] In many cancers, there is a high dependency on the continuous transcription of anti-apoptotic proteins (e.g., Mcl-1). Inhibition of CDK9 with 2,4-diamino-5-fluoropyrimidine-based compounds leads to the downregulation of these survival proteins, ultimately inducing apoptosis in cancer cells.

Caption: Inhibition of the CDK9-mediated transcriptional pathway.

Experimental Protocols

The following are representative protocols for the synthesis of a 2,4-diamino-5-fluoropyrimidine scaffold starting from 5-Fluoro-2,4-dimethoxypyrimidine.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Objective: To convert 5-Fluoro-2,4-dimethoxypyrimidine to the more reactive dichloro intermediate.

Materials:

-

5-Fluoro-2,4-dimethoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as catalyst, optional)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Fluoro-2,4-dimethoxypyrimidine (1.0 eq).

-